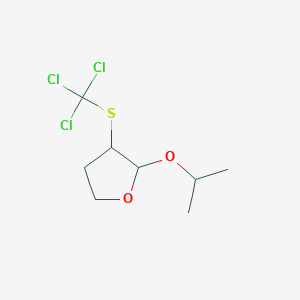
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is an organic compound with the molecular formula C8H13Cl3O2S It is a derivative of oxolane, featuring a trichloromethylsulfanyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane typically involves the reaction of oxolane derivatives with trichloromethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propan-2-yloxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)-3-(chloromethylsulfanyl)oxolane
- 2-(Propan-2-yloxy)-3-(methylsulfanyl)oxolane
- 2-(Propan-2-yloxy)-3-(ethylsulfanyl)oxolane
Uniqueness
2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
90556-47-1 |
|---|---|
Molecular Formula |
C8H13Cl3O2S |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
2-propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane |
InChI |
InChI=1S/C8H13Cl3O2S/c1-5(2)13-7-6(3-4-12-7)14-8(9,10)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
JCFROOVOKBWGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C(CCO1)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















